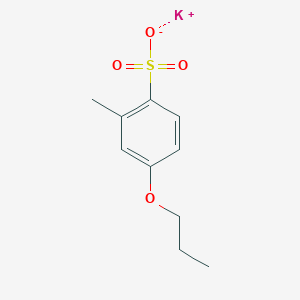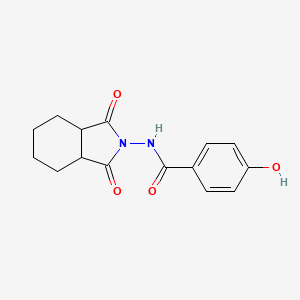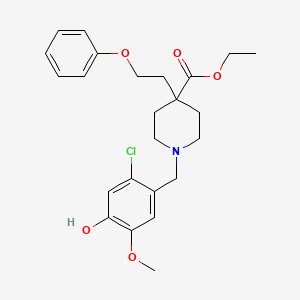
potassium 2-methyl-4-propoxybenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2-methyl-4-propoxybenzenesulfonate, also known as MPPS, is a chemical compound that has been widely used in scientific research. MPPS is a sulfonate derivative that is synthesized from 2-methyl-4-propoxyphenol. It has been shown to have various biochemical and physiological effects, making it an important tool for laboratory experiments.
作用機序
The mechanism of action of potassium 2-methyl-4-propoxybenzenesulfonate is not fully understood. However, it is believed that potassium 2-methyl-4-propoxybenzenesulfonate acts as a surfactant by reducing the surface tension of liquids. This allows for the formation of stable emulsions and dispersions. potassium 2-methyl-4-propoxybenzenesulfonate has also been shown to have a high affinity for certain types of molecules, such as proteins and DNA.
Biochemical and Physiological Effects
potassium 2-methyl-4-propoxybenzenesulfonate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. potassium 2-methyl-4-propoxybenzenesulfonate has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. Additionally, potassium 2-methyl-4-propoxybenzenesulfonate has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of using potassium 2-methyl-4-propoxybenzenesulfonate in laboratory experiments is its ability to form stable emulsions and dispersions. This makes it useful in a variety of applications, such as drug delivery and nanoparticle synthesis. Additionally, potassium 2-methyl-4-propoxybenzenesulfonate is relatively inexpensive and easy to synthesize. However, one limitation of using potassium 2-methyl-4-propoxybenzenesulfonate is that its mechanism of action is not fully understood. This makes it difficult to predict its behavior in certain applications.
将来の方向性
There are several future directions for the use of potassium 2-methyl-4-propoxybenzenesulfonate in scientific research. One potential application is in the development of new drug delivery systems. potassium 2-methyl-4-propoxybenzenesulfonate has been shown to have excellent surface activity, which may make it useful in the formulation of new drug delivery systems. Additionally, potassium 2-methyl-4-propoxybenzenesulfonate may have potential applications in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential applications of potassium 2-methyl-4-propoxybenzenesulfonate in these areas.
合成法
Potassium 2-methyl-4-propoxybenzenesulfonate can be synthesized through a multi-step process starting from 2-methyl-4-propoxyphenol. The first step involves the conversion of 2-methyl-4-propoxyphenol to 2-methyl-4-propoxybenzaldehyde through oxidation. The aldehyde is then reacted with sodium sulfite to form the corresponding sulfonate salt. Finally, the sodium salt is converted to the potassium salt through ion exchange.
科学的研究の応用
Potassium 2-methyl-4-propoxybenzenesulfonate has been used in various scientific research studies. One of the most common applications of potassium 2-methyl-4-propoxybenzenesulfonate is as a surfactant. It has been shown to have excellent surface activity, making it useful in emulsification and dispersion processes. potassium 2-methyl-4-propoxybenzenesulfonate has also been used as a stabilizer for nanoparticles and in the synthesis of mesoporous silica materials.
特性
IUPAC Name |
potassium;2-methyl-4-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4S.K/c1-3-6-14-9-4-5-10(8(2)7-9)15(11,12)13;/h4-5,7H,3,6H2,1-2H3,(H,11,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIXZMBENQKKRI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)S(=O)(=O)[O-])C.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13KO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;2-methyl-4-propoxybenzenesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4988758.png)
![1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate](/img/structure/B4988764.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4988769.png)
![3-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988777.png)

![1-(4-chlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4988784.png)
![N-benzyl-1-cyclopropyl-N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4988787.png)


![N-[3-(benzyloxy)benzylidene]-4-(4-chlorophenyl)-1-piperazinamine](/img/structure/B4988804.png)
![2-(4-methylphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4988805.png)
![3-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4988812.png)
